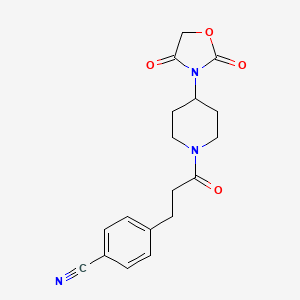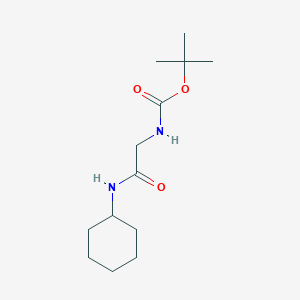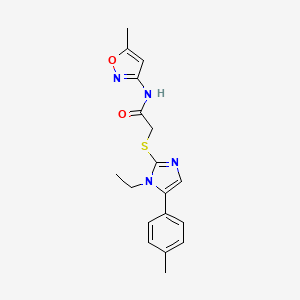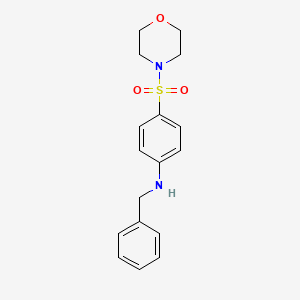![molecular formula C16H25N5 B2505924 N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine CAS No. 1798023-15-0](/img/structure/B2505924.png)
N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine” is a complex organic compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms. Both of these structures are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrimidine rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The ethyl and methyl groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrimidine rings suggests that the compound would have a planar structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrole and pyrimidine rings could potentially undergo a variety of reactions, including electrophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Indole Derivatives and Alkaloids
Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties. Here’s how indole derivatives, including the compound , are relevant:
- Biological Activity : Indole derivatives have attracted attention for their biological activities. They are used in the treatment of cancer cells, microbial infections, and various disorders within the human body . The compound you specified may have similar properties due to its indole moiety.
Pyrrole Subunit in Medicinal Compounds
Pyrrole is another essential heterocyclic system with diverse applications in therapeutically active compounds. Here’s how it relates to the compound:
- Antitumor Agents : Pyrrole subunits are present in antitumor agents, which makes them relevant for cancer research . The compound’s structure includes a pyrrole ring, suggesting potential antitumor properties.
Chlorophyll and Hemin Biosynthesis
Pyrrole compounds, including 2,5-dimethylpyrrole, are crucial in biological processes. They participate as subunits in chlorophyll (in plant cells) and hemin (in animal cells). These compounds are essential for photosynthesis and oxygen transport . While the compound is not directly involved in these processes, its pyrrole moiety shares similarities.
Inhibition of Reverse Transcriptase and DNA Polymerases
Indole derivatives have been studied for their inhibition of reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases. Although specific studies on the compound are scarce, its indole structure suggests potential interactions with enzymes involved in DNA replication and transcription .
Cell-Specific Productivity Enhancement
Interestingly, 2,5-dimethylpyrrole has been shown to enhance cell-specific productivity. While this finding is not directly related to the compound , it highlights the significance of pyrrole derivatives in bioprocesses .
Drug Development
Finally, compounds containing indole and pyrrole moieties often serve as starting points for drug research. Their antibacterial, antihypertensive, and antitubercular activities make them valuable candidates for drug development .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBFKAKDYLKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)


![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)



